molecular formula C10H10O2 B071358 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone CAS No. 190961-74-1

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone

Cat. No.: B071358
CAS No.: 190961-74-1
M. Wt: 162.18 g/mol
InChI Key: IGCQIHCZUYCYAA-UWVGGRQHSA-N
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Description

1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is a chiral epoxide-containing ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Its structure features an oxirane (epoxide) ring substituted with a phenyl group at the 3-position and an acetyl group at the 2-position, with stereochemistry defined as (2R,3S). This compound is a derivative of benzalacetone oxide (trans-chalcone oxide), where the stereochemistry and substituents influence its reactivity, stability, and biological activity .

The compound’s synthesis typically involves epoxidation of α,β-unsaturated ketones or stereoselective methods using chiral catalysts.

Properties

CAS No.

190961-74-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-[(2R,3R)-3-phenyloxiran-2-yl]ethanone

InChI

InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m0/s1

InChI Key

IGCQIHCZUYCYAA-UWVGGRQHSA-N

SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(O1)C2=CC=CC=C2

Synonyms

Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name Substituents on Oxirane Ring Stereochemistry Molecular Formula Key Applications/Activities Reference CAS/ID
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone Phenyl, acetyl (2R,3S) C₁₁H₁₂O₂ Anticancer intermediates 146388-50-3
1-[(2R,3S)-3-Pentyloxiran-2-yl]ethanone Pentyl, acetyl (2R,3S) C₉H₁₆O₂ Polymer additives 102368-23-0
trans-Chalcone oxide (Phenyl[(2R,3S)-3-phenyloxiranyl]methanone) Benzoyl, phenyl (2R,3S) C₁₅H₁₂O₂ Antioxidant, enzyme inhibition 61840-92-4
1-[(2R,3S)-3-Ethoxy-2,3-dihydrobenzofuran-5-yl]ethanone Ethoxy, dihydrobenzofuran Racemic C₁₃H₁₄O₃ Antidiarrheal, anticonvulsant Not reported

Key Observations :

  • Steric and Electronic Effects: The phenyl group in this compound enhances aromatic π-π interactions in biological targets, whereas alkyl chains (e.g., pentyl) increase hydrophobicity, favoring lipid membrane penetration .
  • Stereochemical Impact : The (2R,3S) configuration in the target compound and trans-chalcone oxide ensures optimal spatial arrangement for binding enzymes like α-glucosidase, compared to racemic mixtures .

Table 2: Bioactivity Comparison

Compound Biological Activity Mechanism/IC₅₀ (if reported) Reference
This compound Anticancer (intermediate for Voriconazole) Inhibits fungal CYP51 enzymes
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone α-Glucosidase inhibition IC₅₀ = 12.5 μM (hydroxyl-dependent)
Furopelargone B (1-[(1S,2R,3R)-3-methylcyclopentyl]ethanone) Antioxidant DPPH radical scavenging (~70% at 100 μg/mL)
trans-Chalcone oxide Antioxidant, antifungal Targets oxidative stress pathways

Key Findings :

  • Enzyme Inhibition: Hydroxyl groups on the aromatic ring (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) enhance α-glucosidase inhibition, whereas the phenyloxirane moiety in the target compound favors antifungal activity .
  • Antioxidant Activity : Bulky substituents (e.g., isopropylfuran in Furopelargone B) correlate with higher radical scavenging efficiency compared to simpler phenyl derivatives .

Reactivity Insights :

  • Epoxide Stability : The phenyl group in the target compound stabilizes the oxirane ring via resonance, reducing ring-opening reactivity compared to alkyl-substituted analogues .
  • Stereoselectivity: Chiral catalysts (e.g., Sharpless) are critical for achieving the (2R,3S) configuration, whereas racemic mixtures form under non-stereoselective conditions .

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